2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide
Description
Historical Context of Thiazole-Containing Bioactive Compounds
Thiazoles, five-membered heterocycles containing nitrogen and sulfur, have been integral to drug discovery since their first synthetic isolation in the late 19th century. The Hantzsch thiazole synthesis, developed in 1887, established a foundational method for constructing thiazole cores via cyclocondensation of thioamides with α-halo carbonyl compounds. Early applications of thiazoles focused on antimicrobial agents, exemplified by sulfathiazole, a sulfonamide antibiotic introduced in the 1940s that targeted bacterial folate synthesis.
Natural thiazoles further underscored their biological relevance. Peptide alkaloids such as bacitracin and thiostrepton incorporate thiazole rings critical for their antibacterial activity. Modern drug development has expanded thiazole applications into anticancer therapies, with compounds like tiazofurin inhibiting inosine monophosphate dehydrogenase in leukemia cells. The structural versatility of thiazoles allows for targeted modifications, such as the introduction of electron-withdrawing groups or side chains, to optimize binding affinity and metabolic stability.
Table 1: Milestones in Thiazole-Based Drug Development
| Year | Compound | Therapeutic Application | Key Structural Feature |
|---|---|---|---|
| 1940 | Sulfathiazole | Antibacterial | Sulfonamide-linked thiazole |
| 1980 | Tiazofurin | Antileukemic | Ribose-conjugated thiazole |
| 2005 | Abafungin | Antifungal | Thiazole with alkyl side chain |
| 2020 | Cefiderocol | Antibacterial (siderophore conjugate) | Cephalosporin-thiazole hybrid |
The integration of thiazoles into hybrid frameworks, such as thiazolyl-pyrazoline conjugates, has further enhanced their pharmacological profiles by combining mechanisms of action. For instance, molecular hybridization of thiazole with pyrazoline fragments improved antimicrobial efficacy against multidrug-resistant Salmonella typhimurium and Proteus vulgaris.
Rationale for Bromide Salt Formation in Pharmacologically Active Amines
The conversion of primary or secondary amines into their bromide salts is a strategic approach to address challenges in drug formulation, particularly for compounds with poor aqueous solubility or low bioavailability. 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine, as a free base, exhibits limited solubility in polar solvents due to its hydrophobic thiazole ring and amine group’s propensity for intermolecular hydrogen bonding. Formation of the dihydrobromide salt introduces ionic interactions between the protonated amine and bromide counterions, significantly enhancing water solubility and crystallinity.
Table 2: Comparative Physicochemical Properties of Free Base vs. Dihydrobromide Salt
| Property | Free Base | Dihydrobromide Salt |
|---|---|---|
| Solubility in Water | <1 mg/mL | >50 mg/mL |
| Melting Point | 85–90°C (decomposes) | 210–215°C (stable) |
| Hygroscopicity | High | Moderate |
The protonation of the amine group ($$\text{p}K_a \approx 9.5$$) under acidic conditions facilitates salt formation, which stabilizes the compound against oxidative degradation. Bromide salts are preferred over chlorides in some cases due to stronger ion-dipole interactions and reduced lattice energy, which improve dissolution rates. For example, phenacyl bromide, a key reagent in Hantzsch thiazole synthesis, has been employed to generate thiazole-bromide hybrids with enhanced antimicrobial activity.
In drug design, bromide salt formation also mitigates issues related to polymorphic variability, ensuring consistent crystallinity and batch-to-batch reproducibility. The dihydrobromide form of 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine has been utilized in early-stage pharmacological studies to evaluate its binding affinity toward bacterial DNA topoisomerase IV and fungal cytochrome P450 enzymes. Molecular docking studies suggest that the protonated amine group forms hydrogen bonds with active-site residues, while the bromide ions stabilize the tertiary structure of target proteins.
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanamine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2BrH/c1-5-8-6(2-3-7)4-9-5;;/h4H,2-3,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCAHDLMRJDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCN.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide typically involves the reaction of 2-methyl-1,3-thiazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Thiazole Derivatives
a) 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine Dihydrobromide
- CAS : 250258-74-3 .
- Molecular Formula : C₁₁H₁₃Br₂N₂S.
- Key Difference : Substitution of the thiazole's 2-methyl group with a phenyl ring.
- Impact: Increased molecular weight (285.2 g/mol vs. 210.21 g/mol for non-phenylated thiazole-carboxylic acid analogs) .
b) 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid
Heterocyclic Amine Salts
a) 2-(5-Bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine Dihydrobromide
Solubility and Stability
- Target Compound : Dihydrobromide salts generally exhibit high water solubility due to ionic character. For example, 2-(2-phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide is commercially available but lacks reported melting points or density .
- Analog Comparison : Imidazole-based dihydrobromides (e.g., CAS 2137887-35-3) are stable under refrigeration and used in high-throughput screening .
Commercial and Regulatory Considerations
Biological Activity
2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide is a compound that has garnered interest in various fields, particularly in pharmaceuticals and biochemical research. This article explores its biological activity, including antimicrobial, anticancer, and neurological applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thiazole ring which is known for its diverse biological activities. The presence of the thiazole moiety contributes significantly to the compound's pharmacological profile.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of compounds containing the thiazole ring against various bacterial strains. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown potential against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that similar thiazole-containing compounds may exhibit comparable activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide | Pseudomonas aeruginosa | TBD |
2. Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. Studies have shown that compounds with a thiazole structure can inhibit cancer cell proliferation. For example, compounds related to the thiazole scaffold have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
Case Study:
In a recent study, a thiazole derivative demonstrated an IC50 value of less than 5 µM against HT-29 colon cancer cells, indicating potent anticancer activity . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance cytotoxicity.
3. Neurological Applications
The compound's potential in treating neurological disorders has also been explored. Thiazole-containing compounds are being studied for their ability to modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety .
Table 2: Neurological Effects of Thiazole Derivatives
| Compound | Effect | Model Used |
|---|---|---|
| Compound C | Antidepressant-like effect | Mouse model |
| Compound D | Anxiolytic properties | Rat model |
| 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide | TBD | TBD |
The biological activities of 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Binding: It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving thioamides or α-haloketones. A common approach involves reacting 2-methylthiazole-4-carbaldehyde with hydroxylamine hydrochloride under acidic conditions to form the oxime intermediate, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation) to yield the primary amine. The dihydrobromide salt is typically formed by treating the free base with HBr in a polar solvent (e.g., ethanol) under reflux . Key parameters include stoichiometric control of HBr (2 equivalents) and solvent choice to ensure high crystallinity.
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify the presence of the thiazole ring protons (δ 6.8–7.2 ppm for C5-H) and methyl groups (δ 2.4–2.6 ppm for the 2-methyl substituent). The ethylamine chain appears as a triplet (δ 2.8–3.1 ppm) and a multiplet for the NH₂ group .
- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) from the amine and thiazole moieties .
- Elemental Analysis : Validate the Br content (~29.5% for dihydrobromide) to confirm salt formation .
- Melting Point : Compare with literature values (e.g., 210–215°C with decomposition) .
Advanced Research Questions
Q. How can structural modifications of the thiazole ring impact the compound’s bioactivity or stability?
Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the thiazole ring can enhance metabolic stability but may reduce solubility. Conversely, hydrophilic groups (e.g., -OH, -NH₂) improve aqueous solubility but increase susceptibility to oxidation .
- Case Study : In analogous compounds, replacing the 2-methyl group with a 4-fluorophenyl substituent increased binding affinity to serotonin receptors by 15-fold, as shown in docking studies .
- Experimental Design : Use computational tools (e.g., DFT for electronic effects) paired with SAR studies to prioritize substituents for synthesis .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay-Specific Factors :
- pH Sensitivity : The dihydrobromide salt’s solubility varies with pH, affecting cellular uptake. Test bioactivity in buffers (pH 5.0–7.4) to mimic physiological and lysosomal conditions .
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from transport limitations .
- Data Normalization : Include internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
Q. What environmental fate studies are recommended for assessing ecological risks of this compound?
Methodological Answer: Adopt the INCHEMBIOL framework :
- Abiotic Degradation : Perform hydrolysis studies (pH 4–9, 25–50°C) to identify breakdown products (e.g., free thiazole or brominated byproducts).
- Biotic Transformation : Use OECD 301F (ready biodegradability) tests with activated sludge to assess microbial degradation pathways.
- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests (72-h IC₅₀) to evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
